molecular formula C8H19NO5S B7518244 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid

Cat. No.: B7518244
M. Wt: 241.31 g/mol
InChI Key: SEUSYTLWRYJGCV-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid typically involves the reaction of 1,4-butane sultone with diethanolamine. The reaction proceeds as follows:

    Step 1: 1,4-butane sultone is reacted with diethanolamine in an aqueous medium.

    Step 2: The mixture is heated to facilitate the ring-opening reaction of the sultone, leading to the formation of the sulfonic acid group.

    Step 3: The product is purified through crystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Purification: Industrial purification methods may include filtration, distillation, and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonate esters or amides.

Scientific Research Applications

Chemistry

In chemistry, 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is used as a buffering agent in various reactions to maintain a stable pH. It is particularly useful in reactions sensitive to pH changes.

Biology

In biological research, this compound is used in cell culture media to maintain the pH of the environment, ensuring optimal conditions for cell growth and function. It is also used in enzyme assays and protein purification processes.

Medicine

In medicine, this compound is used in diagnostic assays and as a component in pharmaceutical formulations to stabilize the pH of solutions.

Industry

In industrial applications, this compound is used in the formulation of cleaning agents, cosmetics, and personal care products due to its buffering capacity and stability.

Mechanism of Action

The buffering action of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is due to its ability to donate or accept protons, thereby resisting changes in pH. The sulfonic acid group can release a proton (H⁺) in basic conditions, while the amino group can accept a proton in acidic conditions. This dual functionality allows the compound to maintain a stable pH in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
  • 3-(N-Morpholino)propanesulfonic acid (MOPS)
  • 2-(N-Morpholino)ethanesulfonic acid (MES)

Uniqueness

Compared to these similar compounds, 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid offers a unique combination of buffering capacity and stability over a wide pH range. Its dual functional groups (hydroxyl and sulfonic acid) provide enhanced buffering action, making it particularly useful in applications requiring precise pH control.

Properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSYTLWRYJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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